molecular formula C8H10ClF2NO2 B2783598 3-(Difluoromethoxy)-4-methoxyaniline hydrochloride CAS No. 1431962-33-2

3-(Difluoromethoxy)-4-methoxyaniline hydrochloride

Cat. No.: B2783598
CAS No.: 1431962-33-2
M. Wt: 225.62
InChI Key: XHFWGVHWPZJXGU-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-4-methoxyaniline hydrochloride is an organic compound characterized by the presence of both difluoromethoxy and methoxy groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)-4-methoxyaniline hydrochloride typically involves the introduction of difluoromethoxy and methoxy groups onto an aniline ring. One common method is through the reaction of 4-methoxyaniline with difluoromethylating agents under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and crystallization to obtain the hydrochloride salt form of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-4-methoxyaniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted aniline derivatives .

Scientific Research Applications

3-(Difluoromethoxy)-4-methoxyaniline hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-4-methoxyaniline hydrochloride involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s ability to form hydrogen bonds, thereby increasing its binding affinity to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethoxy-substituted anilines and methoxy-substituted anilines. Examples include:

  • 3-(Difluoromethoxy)-4-nitroaniline
  • 3-(Difluoromethoxy)-4-chloroaniline
  • 4-Methoxyaniline

Uniqueness

3-(Difluoromethoxy)-4-methoxyaniline hydrochloride is unique due to the presence of both difluoromethoxy and methoxy groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(difluoromethoxy)-4-methoxyaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO2.ClH/c1-12-6-3-2-5(11)4-7(6)13-8(9)10;/h2-4,8H,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFWGVHWPZJXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)OC(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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